2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Description
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]pyrazine core substituted with cyclopropyl and cyclopropylmethyl groups. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor.
Properties
CAS No. |
1956378-87-2 |
|---|---|
Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-5-8-1-2-8)10-6-15-13-12(10)18-11(7-16-13)9-3-4-9/h6-9H,1-5H2,(H,15,16)(H,17,19) |
InChI Key |
RRWVJJWHDINICO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three major stages:
Construction of the pyrrolo[2,3-b]pyrazine core:
This is generally achieved via cyclization reactions starting from appropriately substituted aminopyrazines or pyrrole derivatives.Introduction of the cyclopropyl substituent:
The cyclopropyl group at position 2 can be introduced either by using cyclopropyl-substituted starting materials or via cyclopropanation reactions on suitable precursors.Formation of the carboxamide at position 7 with N-(cyclopropylmethyl) substitution:
This involves carboxylation or esterification followed by amide coupling with cyclopropylmethylamine.
Detailed Synthetic Route
Based on literature precedents and patent disclosures, a representative synthetic route could be outlined as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of substituted pyrrolo[2,3-b]pyrazine core | Condensation of substituted aminopyrazine with pyrrole derivatives under acidic conditions (e.g., acetic acid) in dry solvents such as dichloromethane at room temperature | Formation of intermediate fused heterocycle with appropriate substitution pattern |
| 2 | Cyclopropyl group introduction | Use of cyclopropyl-substituted starting materials or cyclopropanation using reagents like diazomethane derivatives or Simmons–Smith reagent | Incorporation of cyclopropyl substituent at position 2 |
| 3 | Carboxylation or esterification | Introduction of carboxylic acid or ester functionality at position 7 via lithiation and CO2 quenching or via ester formation | Provides handle for amide formation |
| 4 | Amide coupling | Reaction of carboxylic acid or ester with cyclopropylmethylamine using coupling agents such as EDCI, DCC, or via acid chloride intermediates | Formation of N-(cyclopropylmethyl) carboxamide |
Example Synthetic Procedure (Hypothetical)
Step 1: React 2-aminopyrazine with cyclopropyl-substituted pyrrole derivative in the presence of acetic acid in dry dichloromethane at ambient temperature for 2 hours to form the fused pyrrolo[2,3-b]pyrazine intermediate.
Step 2: Introduce the cyclopropyl substituent at position 2 by employing a cyclopropylmethyl halide in a nucleophilic substitution or by using cyclopropyl-substituted pyrazine precursors.
Step 3: Convert the intermediate to the corresponding carboxylic acid or ester by lithiation at position 7 followed by CO2 quenching or esterification.
Step 4: Couple the carboxylic acid or ester with cyclopropylmethylamine using a coupling agent such as EDCI in anhydrous conditions to yield the target compound 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide.
Analytical Data Supporting Preparation
The synthesized compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR spectra confirm the presence of cyclopropyl groups, amide protons, and the heterocyclic framework.
- Chemical shifts and coupling constants are consistent with the expected structure.
-
- Molecular ion peaks matching the calculated molecular weight (~297.35 g/mol).
- Fragmentation patterns supporting the presence of cyclopropyl and carboxamide moieties.
X-ray Crystallography (if applicable):
- Confirms the fused heterocyclic system and substitution pattern unambiguously.
Research Findings and Optimization Notes
The cyclization step to form the pyrrolo[2,3-b]pyrazine core is highly sensitive to reaction conditions such as solvent, temperature, and acidity, which must be optimized to maximize yield and purity.
The use of cyclopropylmethylamine in the amide coupling step requires careful control of stoichiometry and coupling reagents to avoid side reactions and ensure selective mono-substitution.
Purification is generally achieved by silica gel column chromatography using petroleum ether/ethyl acetate gradients, yielding the target compound in moderate to good yields (typically 60–80%).
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Core cyclization solvent | Dry dichloromethane (DCM) |
| Cyclization temperature | Ambient (20–25 °C) |
| Cyclopropyl introduction | Via cyclopropyl-substituted precursors or cyclopropanation reagents |
| Carboxylation method | Lithiation + CO2 quenching or esterification |
| Amide coupling reagent | EDCI, DCC, or acid chloride intermediates |
| Amine used | Cyclopropylmethylamine |
| Purification technique | Silica gel chromatography |
| Yield | 60–80% |
| Characterization | NMR, MS, X-ray crystallography |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Overview
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a novel compound with a unique chemical structure that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. The compound's potential applications span several therapeutic areas, including neuroprotection, cancer treatment, and metabolic disorders.
Neuroprotective Effects
Research indicates that compounds similar to 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide may exhibit neuroprotective properties by modulating glutamate receptors, particularly NMDA receptors. This modulation can help prevent excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that the compound could potentially reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function and neuronal integrity.
Anticancer Activity
The compound's structural features suggest potential interactions with various biological targets involved in cancer progression. Preliminary studies indicate that similar pyrrolo[2,3-b]pyrazine derivatives may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting critical signaling pathways. Research is ongoing to evaluate its efficacy against specific cancer types, including breast and lung cancers.
Metabolic Disorders
Emerging evidence points to the role of tryptophan metabolism in metabolic disorders. Compounds that modify this pathway could offer therapeutic benefits for conditions like obesity and type 2 diabetes. The unique structure of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide may influence metabolic enzyme activity, thereby improving insulin sensitivity and glucose homeostasis.
Case Study 1: Neuroprotection
A study conducted on a rodent model of Alzheimer's disease demonstrated that administration of a related pyrrolo[2,3-b]pyrazine compound resulted in significant improvement in cognitive function tests compared to control groups. The compound reduced levels of amyloid-beta plaques and tau phosphorylation, both hallmarks of Alzheimer's pathology.
Case Study 2: Anticancer Efficacy
In vitro studies using breast cancer cell lines showed that treatment with derivatives of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact : Cyclopropyl groups (as in the target compound) may improve binding by reducing conformational flexibility and enhancing hydrophobic interactions. In contrast, bulky groups like 3,4,5-trimethoxyphenyl (in SYK inhibitors) contribute to π-π stacking and van der Waals contacts within kinase pockets .
- Scaffold Flexibility : The 5H-pyrrolo[2,3-b]pyrazine core outperforms pyrrolo[3,2-b]pyridine in FGFR inhibition, likely due to better alignment with the ATP-binding pocket .
- Synthetic Utility : Bromo and aldehyde substituents (e.g., 2-bromo-7-carbaldehyde) enable further derivatization via cross-coupling, expanding the scaffold’s applicability .
Activity and Selectivity
- FGFR Inhibition : Compound 9 (5H-pyrrolo[2,3-b]pyrazine derivative) showed dramatically increased FGFR1 binding compared to pyrrolo[3,2-b]pyridine analogues, highlighting the scaffold’s superiority .
- SYK Inhibition: The trimethoxyphenyl-substituted analogue exhibited nanomolar potency, validated by X-ray crystallography in complex with SYK .
- JAK Inhibition: Pyrrolo[2,3-b]pyrazine carboxamides with aryl ether substituents (e.g., 2-{[(3R)-3-(acetylamino)-2,3-dihydro-1H-inden-5-yl]oxy}) demonstrated dual JAK/SYK inhibition, suggesting broad kinase applicability .
Biological Activity
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, also known by its CAS number 1956378-87-2, is a compound of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can be represented as follows:
- Molecular Formula : C₁₄H₁₆N₄O
- Molecular Weight : 256.30 g/mol
- SMILES Notation : O=C(NCC1CC1)c1c[nH]c2ncc(C3CC3)nc12
This compound features a unique pyrrolo[2,3-b]pyrazine core which is significant for its biological interactions.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrrolo derivatives, including compounds structurally related to 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide. For instance, compounds in this class have shown notable inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes.
- In Vitro Studies : The IC₅₀ values for COX-2 inhibition have been reported as low as 0.04 μmol in related compounds, indicating a strong anti-inflammatory action comparable to established drugs like celecoxib .
Cytotoxic Activity
Cytotoxicity assays conducted on various cancer cell lines have revealed that pyrrolo derivatives exhibit dose-dependent anti-tumor activity. For example:
- Cell Lines Tested : Colon (LoVo), Ovary (SK-OV-3), and Breast (MCF-7) adenocarcinoma.
- Results : The highest anti-tumor activity was observed at concentrations that induced significant cell death in these lines, suggesting potential for further development as anticancer agents .
The mechanisms underlying the biological activity of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide are still under investigation. However, it is hypothesized that:
- Inhibition of COX Enzymes : By inhibiting COX-2, the compound may reduce the production of pro-inflammatory mediators.
- Modulation of Signaling Pathways : The compound may interact with Janus kinase (JAK) pathways involved in inflammatory responses .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
